Molecular structure and weight of 2-Methyl-4-(trifluoromethyl)benzamide
Molecular structure and weight of 2-Methyl-4-(trifluoromethyl)benzamide
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)benzamide
This guide provides a comprehensive technical overview of 2-Methyl-4-(trifluoromethyl)benzamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require detailed information on its molecular characteristics, synthesis, and applications.
Executive Summary & Chemical Identity
2-Methyl-4-(trifluoromethyl)benzamide is a substituted aromatic amide of significant interest in medicinal chemistry and materials science. The presence of both a methyl group and a highly electronegative trifluoromethyl group on the benzamide scaffold imparts unique electronic and steric properties.[1][2] These features make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established moiety in drug design for its ability to enhance metabolic stability, membrane permeability, and binding affinity.[2]
This document serves as a centralized resource, consolidating critical data regarding its structure, properties, synthesis, and safety considerations to support advanced research and development activities.
Table 1: Chemical Identity of 2-Methyl-4-(trifluoromethyl)benzamide
| Identifier | Value | Source |
| IUPAC Name | 2-Methyl-4-(trifluoromethyl)benzamide | N/A |
| Molecular Formula | C₉H₈F₃NO | N/A |
| CAS Number | 317375-92-3 | N/A |
| Molecular Weight | 203.16 g/mol | N/A |
Molecular Structure and Physicochemical Properties
The molecular architecture of 2-Methyl-4-(trifluoromethyl)benzamide consists of a central benzene ring substituted with four functional groups. The carboxamide group (-CONH₂) is located at position 1. The methyl group (-CH₃) at the ortho position (position 2) and the trifluoromethyl group (-CF₃) at the para position (position 4) are key to its reactivity and function. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the acidity of the amide protons and the overall electronic distribution of the aromatic ring.
Below is a diagram illustrating the relationship between the core benzamide structure and its key substituents.
Caption: General synthetic workflow for amide formation.
This protocol outlines a self-validating system for the synthesis, purification, and confirmation of 2-Methyl-4-(trifluoromethyl)benzamide.
Step 1: Synthesis of 2-Methyl-4-(trifluoromethyl)benzoyl Chloride
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Rationale: Thionyl chloride is chosen as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-4-(trifluoromethyl)benzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
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Heat the reaction mixture to reflux (approx. 70-80°C) for 2-4 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Methyl-4-(trifluoromethyl)benzoyl chloride is typically a liquid and can be used in the next step without further purification.
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Step 2: Synthesis of 2-Methyl-4-(trifluoromethyl)benzamide
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Rationale: Using concentrated aqueous ammonia is a common and effective method for amination. The reaction is typically fast and exothermic.
-
Procedure:
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Cool a solution of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) in an ice bath.
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Slowly add the crude 2-Methyl-4-(trifluoromethyl)benzoyl chloride from Step 1 to the cooled ammonia solution with vigorous stirring. A white precipitate of the amide will form immediately.
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Continue stirring for 30-60 minutes to ensure the reaction goes to completion.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium chloride salts.
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Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
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Step 3: Characterization and Validation
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Rationale: Confirmation of the final product's identity and purity is essential.
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Methods:
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Melting Point: Determine the melting point of the purified solid and compare it to literature values if available. A sharp melting range indicates high purity.
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Spectroscopy:
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¹H NMR: Confirm the presence of aromatic, methyl, and amide protons with the correct chemical shifts and integration values.
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¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
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IR Spectroscopy: Look for characteristic N-H stretches (around 3200-3400 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).
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Applications in Research and Drug Development
Benzamide derivatives are prevalent in pharmacology. [3]While 2-Methyl-4-(trifluoromethyl)benzamide itself may not be a final drug product, it serves as a crucial intermediate in synthesizing more complex, biologically active molecules. Its structural motifs are found in compounds investigated for a range of therapeutic targets. For instance, trifluoromethyl-substituted benzamides have been explored as inhibitors for enzymes like cholesteryl ester transfer protein (CETP), which is relevant in cardiovascular disease research. [4]The specific substitution pattern of this molecule makes it a bespoke building block for creating analogues in structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles of lead compounds.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is imperative. Based on data for similar benzamide and trifluoromethyl-containing compounds, the following precautions should be observed.
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Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation. [5][6]* Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6][7]Avoid breathing dust.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [7] Always consult the most current Safety Data Sheet (SDS) for the compound before handling. [5][6]
References
-
ScienceLab.com. Material Safety Data Sheet: Benzamide MSDS.[Link]
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PubChemLite. 2-methyl-4-(trifluoromethyl)benzoic acid (C9H7F3O2).[Link]
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Wikipedia. Benzamide.[Link]
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ResearchGate. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors.[Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]
Sources
- 1. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. actylislab.com [actylislab.com]
